molecular formula C9H13N B14514619 1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine CAS No. 63438-29-9

1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine

Cat. No.: B14514619
CAS No.: 63438-29-9
M. Wt: 135.21 g/mol
InChI Key: IRGBKRGPPQOLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine is an organic compound belonging to the class of dihydropyridines. This compound is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an isopropylidene group. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they serve as calcium channel blockers.

Preparation Methods

The synthesis of 1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with ammonia in the presence of a catalyst can yield the desired dihydropyridine compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and isopropylidene positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are used in the treatment of hypertension and angina.

    Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, dihydropyridine derivatives act as calcium channel blockers by binding to L-type calcium channels in the cardiovascular system. This binding inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While these compounds share a similar core structure, they differ in their substituents, which can influence their pharmacological properties and applications. For example, nifedipine is known for its rapid onset of action, while amlodipine has a longer duration of action.

Similar compounds include:

    Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Properties

CAS No.

63438-29-9

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-methyl-2-propan-2-ylidenepyridine

InChI

InChI=1S/C9H13N/c1-8(2)9-6-4-5-7-10(9)3/h4-7H,1-3H3

InChI Key

IRGBKRGPPQOLPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC=CN1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.